Hydrogen Bond Donor Count Differentiation: Urea vs. Amide/N-Alkyl β-Alanine Analogs
3-(3-Benzylureido)propanoic acid possesses three hydrogen bond donors (HBDs): the carboxylic acid –OH and the two urea –NH– groups. This distinguishes it from N-benzoyl-β-alanine (2 HBDs; carboxylic acid –OH plus amide –NH–) and N-benzyl-β-alanine (2 HBDs; carboxylic acid –OH plus secondary amine –NH–) [1]. The additional urea NH provides a second, geometrically distinct HBD site that enables bidentate hydrogen bonding with acceptor motifs (e.g., carboxylates, phosphates, carbonyls) [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 3 HBDs (carboxylic acid OH + two urea NH groups) |
| Comparator Or Baseline | N-Benzoyl-β-alanine: 2 HBDs; N-Benzyl-β-alanine: 2 HBDs; β-Alanine (unsubstituted): 2 HBDs |
| Quantified Difference | +1 HBD (50% increase vs. amide and amine analogs); +1 HBA site from urea carbonyl (3 total acceptors) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); gas-phase descriptor |
Why This Matters
The extra HBD significantly affects solubility, crystal packing, and target-binding stoichiometry, making simple replacement by a 2-HBD analog inappropriate for applications requiring precise H-bond network engineering.
- [1] PubChem CID 16227348. 3-[(Benzylcarbamoyl)amino]propanoic acid. Computed Properties: Hydrogen Bond Donor Count = 3; Hydrogen Bond Acceptor Count = 3. View Source
- [2] Class-level inference from urea functional group H-bond topology. See: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. View Source
